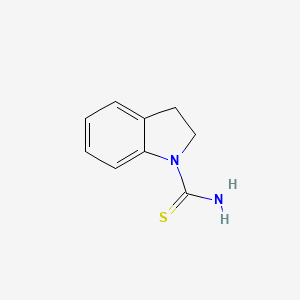

Indoline-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLMZSGSTGOPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Indoline-1-carbothioamide: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Indoline-1-carbothioamide Moiety

This compound is a heterocyclic organic compound that has garnered increasing attention within the medicinal chemistry landscape.[1][2] Its rigid, bicyclic indoline core, fused to a reactive carbothioamide group, provides a unique three-dimensional structure that serves as a versatile scaffold for the synthesis of novel therapeutic agents.[3] The indoline nucleus is a privileged structure found in numerous natural products and biologically active molecules, known to interact with a wide array of biological targets.[1][3] The addition of the carbothioamide functional group introduces a key pharmacophoric element, enabling diverse chemical modifications and hydrogen bonding interactions, crucial for molecular recognition and modulation of protein function.[4] This guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, characterization, and its burgeoning role as a precursor in the development of innovative therapeutics, particularly in the realms of anti-inflammatory and anti-diabetic agents.[1][2]

Physicochemical Properties of this compound

This compound is a solid at room temperature, possessing the chemical and physical characteristics summarized in the table below.[5] A thorough understanding of these properties is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 56632-37-2 | [5] |

| Molecular Formula | C₉H₁₀N₂S | [5] |

| Molecular Weight | 178.25 g/mol | [5] |

| Physical Form | Solid | [5] |

| InChI | 1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | [5] |

| SMILES | S=C(N)N1CCc2ccccc21 | [5] |

Further data on properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical aspect of its utilization in drug discovery. The methodologies employed are designed to be efficient and scalable, allowing for the generation of compound libraries for biological screening.

General Synthesis Workflow

A common and effective method for the synthesis of N-substituted indoline-1-carbothioamides involves the reaction of indoline with an appropriate isothiocyanate.[1][2] This reaction is typically carried out in a suitable solvent at controlled temperatures. The synthesis of the parent this compound can be extrapolated from these procedures.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N-(4-nitrophenyl) this compound

The following protocol for a derivative illustrates the fundamental synthetic principles.[1][2]

Materials:

-

Indoline

-

4-nitrophenyl isothiocyanate

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve indoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting solid is then purified, often by recrystallization from a suitable solvent system, to yield the desired N-(4-nitrophenyl) this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons of the indoline ring will appear as triplets in the aliphatic region, around δ 3.0-4.5 ppm. The protons of the NH₂ group of the carbothioamide will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, often above δ 180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine in the carbothioamide group.

-

C-H stretch (aromatic and aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=C stretch (aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C=S stretch: A medium to weak absorption band in the range of 1200-1050 cm⁻¹, characteristic of the thiocarbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 178.25.[5]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of compounds with significant therapeutic potential.

Anti-inflammatory and Anti-diabetic Agents

Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anti-diabetic activities.[1][2] For instance, a series of N-(4-aminophenyl)this compound derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and anti-diabetic properties.[1][2] These studies often involve the further modification of the terminal amino group to introduce diverse functionalities, such as sulfonylamides and carboxamides, leading to compounds with enhanced biological activity.[1][2]

Caption: The role of the this compound scaffold in developing therapeutic agents.

The mechanism of action for these anti-inflammatory effects is often investigated through assays such as the inhibition of protein denaturation.[1] The anti-diabetic potential is frequently assessed by measuring the inhibition of key enzymes like α-amylase.[2] These studies highlight the potential of the this compound core in the design of novel multi-target ligands for complex diseases.

Conclusion and Future Perspectives

This compound has emerged as a molecule of significant interest to the drug discovery community. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of new chemical entities. The demonstrated anti-inflammatory and anti-diabetic potential of its derivatives underscores the therapeutic promise held within this scaffold. Future research will likely focus on expanding the diversity of this compound-based compound libraries, exploring their activity against a broader range of biological targets, and elucidating the structure-activity relationships that govern their therapeutic effects. The continued investigation of this versatile molecule is poised to contribute significantly to the pipeline of novel drug candidates.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. Retrieved from [Link]

-

CORE. (n.d.). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

-

Bangladesh Journal of Pharmacology. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

-

ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

PubMed. (2013). 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

PubMed Central. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

-

PubMed Central. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

-

MDPI. (n.d.). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas-Phase Tautomerism. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Indoline-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Indoline-1-carbothioamide, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, explore synthetic methodologies, and critically evaluate its emerging role as a privileged scaffold in the design of novel therapeutic agents. This document is intended to serve as a foundational resource, blending established chemical principles with the latest research insights to empower researchers in their quest for next-generation pharmaceuticals.

Core Compound Identification and Physicochemical Properties

This compound is a bicyclic molecule featuring a reduced indole (indoline) core N-substituted with a thiourea functional group. This unique combination imparts specific steric and electronic properties that are increasingly being exploited in drug design.

| Identifier | Value | Source(s) |

| CAS Number | 56632-37-2 | [1][2][3][4][5][6][7][8] |

| IUPAC Name | 2,3-dihydro-1H-indole-1-carbothioamide | [2] |

| Molecular Formula | C₉H₁₀N₂S | [1][4][7] |

| Molecular Weight | 178.25 g/mol | [1][3][4][7] |

| Physical Form | Solid | [3][6] |

| SMILES String | S=C(N)N(CC1)C2=C1C=CC=C2 | [3][6] |

| InChI Key | ROLMZSGSTGOPGN-UHFFFAOYSA-N | [2][3][6] |

The indoline moiety, being non-planar, can improve the physicochemical properties of drug candidates, such as increasing water solubility and decreasing lipophilicity compared to its aromatic counterpart, indole.[9] The N-H group of the indoline ring can act as both a hydrogen bond donor and acceptor, while the benzene ring can engage in hydrophobic interactions with protein residues, making it a versatile scaffold for molecular recognition.[9] The carbothioamide group is a key pharmacophore, known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.

Synthesis and Chemical Reactivity: A Methodological Overview

The synthesis of this compound and its derivatives leverages established methodologies for thiourea formation from primary or secondary amines. The choice of synthetic route is often dictated by the desired substitution pattern, scale, and tolerance of other functional groups.

General Synthetic Approach: From Indoline to this compound

The most direct conceptual pathway involves the reaction of indoline, a commercially available starting material, with a thiocarbonyl transfer reagent. A common and effective method is the use of an isothiocyanate precursor.

Sources

- 1. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 6. This compound DiscoveryCPR 56632-37-2 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 56632-37-2|this compound|BLD Pharm [bldpharm.com]

- 9. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Indoline-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-1-carbothioamide, a heterocyclic compound featuring a fused bicyclic indoline core with a carbothioamide substituent at the 1-position, has emerged as a significant scaffold in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, and evolving applications. We will delve into the foundational synthetic methodologies, tracing the evolution from early explorations of indoline chemistry to modern, efficient protocols. Furthermore, this guide will illuminate the journey of this compound from a chemical novelty to a privileged structure in the design of therapeutic agents, particularly in the fields of anti-inflammatory and anti-diabetic drug discovery. Key experimental procedures, mechanistic insights, and the strategic rationale behind the derivatization of this core structure will be discussed, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Emergence of the Indoline Scaffold

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, indoline. The indoline core, a saturated analog of indole, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and biologically active synthetic molecules. The initial exploration of indoline chemistry was a natural extension of the intense research surrounding indole, a cornerstone of heterocyclic chemistry. Early methods for the synthesis of indolines primarily involved the reduction of the more readily accessible indole ring system. This fundamental transformation opened the door to a new class of compounds with distinct stereochemical and electronic properties compared to their aromatic counterparts.

The introduction of a carbothioamide group at the 1-position of the indoline ring system marked a significant step in the functionalization of this scaffold. The thiourea moiety is a versatile functional group known for its ability to participate in a variety of chemical transformations and to engage in hydrogen bonding interactions, making it an attractive component for the design of biologically active molecules. The fusion of the indoline nucleus with the carbothioamide functional group created a molecule with a unique three-dimensional structure and electronic distribution, paving the way for its exploration in various scientific domains, most notably in the search for new therapeutic agents.

Foundational Synthesis and Chemical Properties

The synthesis of the this compound core has been approached through several key methodologies, each with its own advantages in terms of efficiency, scalability, and substrate scope. The primary and most direct approaches involve the reaction of indoline with a source of the thiocarbonyl group.

Synthesis from Indoline and Isothiocyanates

A prevalent and straightforward method for the synthesis of N-substituted indoline-1-carbothioamides involves the nucleophilic addition of indoline to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions. A notable example is the synthesis of N-(4-nitrophenyl)this compound, a key intermediate in the development of various bioactive compounds.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)this compound [1]

-

Dissolution: Dissolve indoline (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add 4-nitrophenyl isothiocyanate (1.1 equivalents) portion-wise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-nitrophenyl)this compound.

The subsequent reduction of the nitro group to an amine provides a versatile handle for further derivatization, as demonstrated in the synthesis of anti-inflammatory and anti-diabetic agents.[1]

Synthesis from Indoline and Ammonium Thiocyanate

An alternative and efficient route to the parent this compound involves the reaction of indoline with ammonium thiocyanate. This method is particularly valuable as it provides direct access to the unsubstituted carbothioamide. Research by El-Nassan has demonstrated the utility of this approach in generating a library of this compound derivatives for biological screening.

Conceptual Workflow: Synthesis via Ammonium Thiocyanate

Caption: General workflow for the synthesis of this compound from indoline and ammonium thiocyanate.

One-Pot Synthesis from Indoline, Carbon Disulfide, and Hydroxylamine

A notable one-pot synthesis of 2,3-dihydro-1H-indole-1-carbothioamide has been reported, offering an efficient and atom-economical approach. This method utilizes readily available starting materials: indoline, carbon disulfide, and hydroxylamine hydrochloride.

Causality in the One-Pot Synthesis: This reaction likely proceeds through the initial formation of a dithiocarbamate intermediate from the reaction of indoline with carbon disulfide. Subsequent reaction with hydroxylamine would then lead to the formation of the carbothioamide with the elimination of water and hydrogen sulfide. The one-pot nature of this synthesis is advantageous as it avoids the isolation of intermediates, thereby simplifying the experimental procedure and potentially increasing the overall yield.

The Trajectory of this compound in Drug Discovery

While the initial discovery of this compound may have been rooted in fundamental heterocyclic chemistry, its true potential has been realized in the field of medicinal chemistry. The unique structural features of this scaffold have made it a fertile ground for the development of novel therapeutic agents.

An Early Application: Anti-Hepatitis C Virus (HCV) Activity

Early investigations into the biological profile of this compound derivatives revealed their potential as antiviral agents. A study by El-Nassan described the synthesis and evaluation of a series of indole and 2,3-dihydro-indole-1-carbothioic acid amide derivatives as novel HCV inhibitors.[2] This research highlighted that the indoline scaffold was more potent than the corresponding indole and tetrahydroquinoline scaffolds, with one analogue displaying an EC50 of 510 nM against HCV without significant cytotoxicity.[2] This work was instrumental in establishing the this compound core as a viable starting point for the design of new antiviral drugs.

A Scaffold for Anti-Inflammatory and Anti-Diabetic Agents

More recent research has focused on the development of this compound derivatives as anti-inflammatory and anti-diabetic agents. The work of Manoharan and colleagues has been pivotal in this area. They utilized N-(4-aminophenyl)this compound as a versatile precursor to synthesize a range of derivatives.

Signaling Pathway Implication: The anti-inflammatory activity of these compounds was evaluated through their ability to inhibit protein denaturation, a hallmark of inflammation. The rationale behind this experimental choice is that the denaturation of proteins is a well-established cause of inflammatory and arthritic diseases. By preventing protein denaturation, these compounds can mitigate the inflammatory response.

Workflow for the Development of Anti-Inflammatory Agents

Caption: Workflow illustrating the synthesis of the key precursor and subsequent development of anti-inflammatory agents.

Quantitative Data Summary: Biological Activity

| Compound Class | Biological Activity | Key Findings | Reference |

| This compound Derivatives | Anti-HCV | Indoline scaffold more potent than indole or tetrahydroquinoline analogues. | [2] |

| N-Arylthis compound Derivatives | Anti-inflammatory | Inhibition of protein denaturation, with some derivatives showing activity comparable to standard drugs. | [1] |

| N-Arylthis compound Derivatives | Anti-diabetic | Inhibition of α-amylase, a key enzyme in carbohydrate metabolism. |

Conclusion and Future Perspectives

The journey of this compound from a heterocyclic building block to a validated scaffold in drug discovery underscores the enduring importance of fundamental synthetic chemistry. The initial explorations into the reactivity of the indoline nucleus laid the groundwork for the subsequent development of compounds with significant therapeutic potential. The versatility of the carbothioamide group, coupled with the privileged nature of the indoline core, has provided a powerful platform for the generation of diverse chemical libraries.

Current research continues to leverage the this compound scaffold in the search for novel agents targeting a range of diseases. Future directions will likely involve the application of more advanced synthetic methodologies, such as C-H activation and flow chemistry, to further expand the accessible chemical space around this core. Moreover, a deeper understanding of the structure-activity relationships and the molecular targets of these compounds will undoubtedly fuel the design of next-generation therapeutics with improved efficacy and safety profiles. The history of this compound serves as a compelling example of how the exploration of fundamental chemical structures can lead to significant advances in the field of medicine.

References

-

El-Nassan, H. B. (2011). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. PubMed. [Link]

-

Manoharan, D., et al. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology, 12(2), 169-175. [Link]

-

Manoharan, D., et al. (n.d.). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE. [Link]

- Abdel-Rahman, A. H., et al. (2015). One Pot Synthesis of 2,3-Dihydro-1H-indole-1-carbothioamide and its Application in the Synthesis of New Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 52(4), 1037-1042. (Note: A direct link to the full text of this specific article was not found in the provided search results, but its existence is noted for reference).

Sources

A Senior Application Scientist's Guide to the Synthesis of Novel Indoline-1-Carbothioamide Derivatives

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical exploration of the synthesis of novel indoline-1-carbothioamide derivatives. As a Senior Application Scientist, the aim is to move beyond a simple recitation of protocols and delve into the rationale behind the synthetic choices, offering insights that are both theoretically sound and practically applicable in a drug discovery and development context. We will explore the core synthetic strategies, address potential challenges, and highlight the structure-activity relationships that drive the optimization of these promising scaffolds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline nucleus is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. The introduction of a carbothioamide moiety at the 1-position further enhances its potential, creating a scaffold with a diverse range of biological activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[1] This guide will focus on the practical synthesis of these derivatives, providing the necessary knowledge to not only replicate but also innovate upon existing methodologies.

Core Synthetic Strategy: The Nucleophilic Addition of Indoline to Isothiocyanates

The most direct and widely employed method for the synthesis of indoline-1-carbothioamides is the nucleophilic addition of the indoline nitrogen to the electrophilic carbon of an isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions, making it an excellent choice for the initial synthesis of a diverse library of derivatives.

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic addition mechanism. The lone pair of electrons on the secondary amine of the indoline ring acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable this compound product.

Below is a visual representation of this fundamental reaction mechanism.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Indoline-1-carbothioamide

An in-depth technical guide

Introduction

Indoline-1-carbothioamide is a heterocyclic compound featuring a bicyclic indoline core functionalized with a carbothioamide group at the nitrogen atom. This moiety is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with both the indoline scaffold and the thioamide functional group.[1] Accurate structural elucidation and purity assessment are paramount for any further investigation, be it for synthetic methodology development or pharmacological screening. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The narrative explains the causality behind experimental choices and provides a framework for interpreting the resulting data, ensuring a high degree of scientific integrity and trustworthiness in the characterization process.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the chemical structure of this compound is presented below with a standardized atom numbering system. This system will be used consistently throughout the guide for spectral assignments.

Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.

Summary of Expected Mass Peaks:

| m/z | Possible Fragment Ion | Neutral Loss |

| 179 | [C₉H₁₁N₂S]⁺ | [M+H]⁺ |

| 162 | [C₉H₈NS]⁺ | NH₃ (Ammonia) |

| 135 | [C₈H₁₁N₂]⁺ | CS (Carbon monosulfide) |

| 118 | [C₈H₈N]⁺ | CSNH₂ (Thioformamide radical) |

| 116 | [C₈H₆N]⁺ | CSNH₂ + 2H |

The detection of the molecular ion at m/z 179 confirms the molecular formula, while the presence of key fragments like m/z 118 (corresponding to the indoline core) strongly supports the proposed structure. [2][3]

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, notably the N-H of the thioamide, the aromatic system, and the C=S bond. Finally, high-resolution mass spectrometry verifies the elemental composition through an accurate mass measurement of the molecular ion, and tandem MS confirms the connectivity of the core structural units through predictable fragmentation patterns. Together, these techniques provide the unambiguous and trustworthy characterization required for advancing this compound into further chemical and biological research.

References

-

Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (n.d.). CORE. Retrieved from [Link]

-

Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. (2017). Bangladesh Journal of Pharmacology. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1 H NMR of the synthesized carbothioamide derivative molecule. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. Retrieved from [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. (n.d.). PubMed Central. Retrieved from [Link]

-

1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. (2013). PubMed. Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). MDPI. Retrieved from [Link]

-

Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. (n.d.). PubMed Central. Retrieved from [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Retrieved from [Link]

-

Indole. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

potential biological activities of indoline-1-carbothioamide scaffold

An In-Depth Technical Guide to the Biological Potential of the Indoline-1-Carbothioamide Scaffold

Prepared by: Gemini, Senior Application Scientist

Abstract

The indoline nucleus is a privileged heterocyclic scaffold, prominently featured in numerous natural products and synthetic molecules of significant medicinal value.[1] Its fusion of a benzene and pyrrole ring provides a unique three-dimensional structure amenable to diverse functionalization. The incorporation of a carbothioamide moiety at the 1-position introduces a potent hydrogen bond donor and acceptor group, significantly enhancing the scaffold's ability to interact with biological targets. This guide synthesizes current research to provide an in-depth analysis of the this compound core, detailing its synthesis, established biological activities, and underlying mechanisms of action. We will explore its demonstrated potential in oncology, infectious diseases, and inflammatory conditions, presenting key data, experimental protocols, and structure-activity relationship insights to empower researchers and drug development professionals in leveraging this promising scaffold for novel therapeutic discovery.

Introduction: The Strategic Value of the this compound Core

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The indoline ring system has long been recognized as one such scaffold, forming the core of various alkaloids and approved pharmaceuticals.[1][2] Its inherent structural rigidity and defined exit vectors for substitution allow for the precise orientation of pharmacophoric groups.

The strategic introduction of a carbothioamide (-C(=S)NH-) group at the indoline nitrogen fundamentally alters and enhances the molecule's pharmacological profile. The sulfur atom, being larger and more polarizable than oxygen in its carboxamide counterpart, along with the N-H group, provides unique steric and electronic properties. These features facilitate strong interactions with a variety of enzymatic active sites and cellular receptors through hydrogen bonding and other non-covalent forces. This guide will demonstrate how this specific combination has given rise to a class of molecules with a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[1][2][3][4]

General Synthetic Strategies

The synthesis of the this compound scaffold is typically straightforward, often starting from commercially available indoline. A common and efficient method involves the nucleophilic addition of the indoline nitrogen to an appropriate isothiocyanate.

A representative synthetic pathway initiates with the reaction of indoline with a substituted phenyl isothiocyanate, such as 4-nitrophenyl isothiocyanate, in a suitable solvent like tetrahydrofuran (THF) at a reduced temperature, gradually warming to room temperature.[2] This reaction yields an N-(nitrophenyl)this compound intermediate. Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, affords the key precursor, N-(4-aminophenyl)this compound.[1][2] This amino group then serves as a versatile handle for further derivatization to generate a library of bioactive compounds.

Experimental Protocol: Synthesis of N-(4-aminophenyl)this compound

This protocol is a representative example adapted from published procedures.[2]

-

Step 1: Synthesis of N-(4-nitrophenyl)this compound.

-

To a solution of indoline (10 g, 0.0835 mol) in 200 mL of THF in a round-bottom flask, add 4-nitrophenyl isothiocyanate (16.5 g, 0.0918 mol) at 0°C with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid product (Compound 1).

-

-

Step 2: Synthesis of N-(4-aminophenyl)this compound.

-

To a solution of Compound 1 (10 g, 0.0338 mol), add 100 mL of 12N HCl and SnCl₂ (63.9 g, 0.338 mol).

-

Stir the resulting reaction mass for 3 hours at room temperature.

-

Monitor the completion of the reaction by TLC.

-

The resulting product is the key precursor for further functionalization.

-

Key Biological Activities of the Scaffold

The this compound scaffold has been identified as a versatile pharmacophore, exhibiting a wide range of biological effects. The following sections detail its most significant and well-documented activities.

Anticancer and Anti-Angiogenic Activity

Several derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, including the disruption of mitotic spindles and the inhibition of key signaling pathways involved in tumor growth and vascularization.[4]

A notable mechanism is the inhibition of angiogenesis, the process by which new blood vessels form, which is critical for tumor survival and metastasis. Studies have shown that certain indole carbothioamide derivatives can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[4] By binding to its receptor (VEGFR) on endothelial cells, VEGF triggers a tyrosine kinase pathway that promotes cell proliferation and migration. Inhibition of this pathway is a validated strategy in oncology.

The cytotoxic potential of these compounds has been evaluated against various human cancer cell lines. Pyrazoline analogs incorporating a carbothioamide moiety have shown potent activity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[5][6]

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Carbothioamide-based Pyrazoline | MCF-7 (Breast) | 0.08 | [5][6] |

| Carbothioamide-based Pyrazoline | HeLa (Cervical) | 0.21 - 0.25 | [5][6] |

| Carbothioamide-based Pyrazoline | A549 (Lung) | 13.49 | [5][6] |

| Indole-Thiadiazole Hybrid | A549 (Lung) | Cytotoxic Potential | [4] |

Table 1: Selected Anticancer Activity of this compound Derivatives

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a standard drug (e.g., Staurosporine) for 48-72 hours.[5][6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of the indoline scaffold have shown a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.[3][7] The incorporation of the carbothioamide group, often in conjunction with other heterocyclic rings like 1,2,4-triazole or 1,3,4-thiadiazole, is crucial for this activity.[3][8][9]

These compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA), Gram-negative bacteria like Escherichia coli, and fungal pathogens including Candida albicans and Candida krusei.[3][7] The mechanism of action for some of these compounds is believed to involve the perturbation of the bacterial membrane.[10]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole (3d) | S. aureus | 6.25 | [3] |

| Indole-thiadiazole (2h) | S. aureus | 6.25 | [3] |

| Various Derivatives | MRSA | 3.125 - 50 | [3][7] |

| Various Derivatives | E. coli | 3.125 - 50 | [3][7] |

| Indole-triazole (3d) | C. albicans | 12.5 | [3][8] |

| Indole-triazole (3d) | C. krusei | 12.5 | [3][8] |

Table 2: Antimicrobial Activity of Indole Carbothioamide and Related Derivatives

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[3][10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, and the development of new anti-inflammatory agents with improved safety profiles is a continuous effort.[11] The this compound scaffold has emerged as a promising foundation for such agents. The primary in vitro screening method to evaluate this potential is the protein anti-denaturation assay.[1][12]

Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to prevent protein denaturation, therefore, suggests potential anti-inflammatory activity. Several N-(4-aminophenyl)this compound derivatives have shown potent inhibition of protein denaturation, with IC₅₀ values comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[1]

| Compound | IC₅₀ (µg/mL) | Standard Drug (Diclofenac) IC₅₀ (µg/mL) | Reference |

| Compound 4a (tosylamino derivative) | 62.2 | 54.2 | [1][12] |

| Compound 4b (dichlorophenylsulfonyl derivative) | 60.7 | 54.2 | [1][12] |

| Compound 5a (carboxamide derivative) | 97.8 | 54.2 | [1][12] |

Table 3: In Vitro Anti-inflammatory Activity (Anti-denaturation) of this compound Derivatives

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of 5% w/v aqueous BSA.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.[1]

Anti-diabetic Activity

The management of postprandial hyperglycemia is a key strategy in treating type 2 diabetes. One therapeutic approach is to inhibit carbohydrate-hydrolyzing enzymes like α-amylase in the digestive tract, which delays carbohydrate digestion and glucose absorption. The this compound scaffold has been investigated for this purpose.

Derivatives synthesized from the N-(4-aminophenyl)this compound precursor have demonstrated potent α-amylase inhibitory activity, with IC₅₀ values approaching that of the standard anti-diabetic drug, acarbose.[2]

| Compound | IC₅₀ (µg/mL) | Standard Drug (Acarbose) IC₅₀ (µg/mL) | Reference |

| Compound 4a | 52.1 | Near Standard | [2] |

| Compound 4b | 57.7 | Near Standard | [2] |

| Compound 3a | 62.2 | Near Standard | [2] |

| Compound 3b | 60.7 | Near Standard | [2] |

Table 4: In Vitro Anti-diabetic Activity (α-Amylase Inhibition) of this compound Derivatives

Structure-Activity Relationship (SAR) Insights

Analysis of the various studies reveals preliminary SAR trends:

-

Anti-inflammatory Activity: The presence of a sulfonamide group on the N-phenyl ring of the carbothioamide appears to be highly favorable for anti-denaturation activity, with compounds 4a and 4b showing potency comparable to diclofenac.[1] Carboxamide derivatives showed moderate activity, while urea and thiourea-based compounds were less active.

-

Antimicrobial Activity: Hybrid molecules, where the indole-carbothioamide is linked to other heterocyclic systems like triazoles and thiadiazoles, often exhibit enhanced antimicrobial effects. This suggests a synergistic pharmacophoric contribution.[3]

-

Anticancer Activity: The specific substitution pattern on the pyrazoline ring, when combined with the carbothioamide, significantly influences cytotoxicity against different cancer cell lines.[5][6]

Future Perspectives

The this compound scaffold is a rich platform for the development of novel therapeutics. The diverse biological activities reported herein warrant further investigation and optimization. Future efforts should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles (ADMET properties).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising anticancer and antimicrobial candidates.

-

In Vivo Evaluation: Advancing lead compounds into animal models to validate their efficacy and safety in a physiological context.

-

Scaffold Diversification: Exploring new derivatization strategies to uncover novel biological activities associated with this versatile core.

Conclusion

The this compound scaffold represents a highly privileged and versatile structure in medicinal chemistry. The synthetic accessibility of this core, combined with its demonstrated ability to modulate diverse biological targets, underscores its significant potential in drug discovery. The potent anticancer, antimicrobial, anti-inflammatory, and anti-diabetic activities documented in this guide provide a strong rationale for its continued exploration. For researchers and drug development professionals, the this compound scaffold is not merely a chemical curiosity but a validated starting point for the rational design of next-generation therapeutic agents.

References

-

Manoharan, D. K. (2016). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY, 12(12), 4557–4563. [Link][1][12]

-

Manoharan, D. K., & V, R. S. (2017). Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology, 12(2), 162–168. [Link][2]

-

Javed, M. A., et al. (2020). Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Chemistry, 8, 599661. [Link][13]

-

Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(2), 147–153. [Link][3][7][8][9]

-

Manoharan, D. K. (2016). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE. [Link][1]

-

Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed. [Link][7]

-

Hassan, A. S., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia, 71, 1-10. [Link][4]

-

Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link][8]

-

Krasavin, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]

-

Blaskovich, M. A. T., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 27(21), 7246. [Link][10]

-

Genc, N., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link][9]

-

Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22363–22383. [Link][5]

-

Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC - PubMed Central. [Link][6]

-

Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]

-

de Melo, G. O., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology, 668(1-2), 297-304. [Link][11]

-

Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200921. [Link][14]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 13. Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Indoline-1-carbothioamide Compounds

This guide provides a comprehensive framework for the preliminary in vitro screening of novel indoline-1-carbothioamide compound libraries. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the screening cascade, offering field-proven insights to empower researchers to make informed decisions, interpret data critically, and identify promising lead candidates for further development.

The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] When functionalized with a carbothioamide group, the resulting molecule gains unique physicochemical properties. The thioamide moiety, an isostere of the more common amide bond, can enhance binding affinity to biological targets through altered hydrogen bonding capabilities and increased lipophilicity, potentially improving cell permeability and metabolic stability.[3] This combination makes indoline-1-carbothioamides a compelling class of molecules for discovery campaigns targeting a range of pathologies, most notably cancer and inflammatory diseases.[1][4]

This guide outlines a hierarchical, multi-tiered screening approach designed for efficiency and resource optimization. It begins with broad, high-throughput cytotoxicity assessments to eliminate non-viable compounds, followed by targeted primary screens based on the most probable therapeutic applications of this chemical class.

Part 1: The Hierarchical Screening Cascade

A successful preliminary screening campaign is not a single experiment but a logical sequence of assays designed to progressively narrow a large library of compounds down to a small number of validated "hits."[5][6] This tiered approach, often called a screening funnel, ensures that the most resource-intensive and mechanistically detailed assays are reserved for the most promising candidates. Our proposed cascade prioritizes the early elimination of overtly toxic compounds before proceeding to activity-based screens.

Caption: Logical diagram illustrating the core concept of Structure-Activity Relationship (SAR) analysis.

Expert Insight: Look for trends. For N-acylindoline derivatives, for instance, the nature and position of substituents on the N-acylphenyl ring can drastically alter activity. [3][7]Small, electron-withdrawing groups at the para-position might enhance anticancer activity, while bulky groups could abolish it due to steric hindrance in the target's binding pocket. These initial observations are vital for guiding the next round of chemical synthesis to create more potent and selective analogs.

Conclusion and Forward Look

The preliminary screening cascade described in this guide provides a robust and logical pathway for the initial evaluation of novel this compound libraries. By systematically assessing cytotoxicity before progressing to targeted activity screens, researchers can efficiently identify compounds with genuine therapeutic potential. The hits identified through this process are not finished drugs, but rather starting points. They must undergo secondary screening (e.g., orthogonal assays, mechanism of action studies) and lead optimization to improve their pharmacological properties. This foundational screen, however, is the critical first step in the long and complex journey of drug discovery.

References

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of indoline-1-carbothioamide research

An In-Depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of Indoline-1-carbothioamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive review of the burgeoning research field surrounding this compound derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant medicinal value.[1][2] Its non-coplanar bicyclic structure can enhance physicochemical properties like aqueous solubility compared to its aromatic counterpart, indole.[2] When combined with the versatile carbothioamide moiety (a thiourea derivative), which is known for its diverse biological activities and ability to form key hydrogen bonds with biological targets, the resulting scaffold becomes a powerful platform for drug discovery.[3][4] This document synthesizes current knowledge on the synthesis, characterization, and wide-ranging biological applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis and Characterization

The synthesis of this compound derivatives is generally straightforward, making this scaffold attractive for the rapid generation of chemical libraries. The most common and efficient approach involves the nucleophilic addition of the secondary amine of the indoline ring to an appropriate isothiocyanate.

General Synthetic Pathway

The fundamental reaction involves a direct coupling between indoline and a selected isothiocyanate, often conducted at low to ambient temperatures in a suitable solvent like tetrahydrofuran (THF).[1][5] This reaction is typically high-yielding and clean, forming the core N-substituted this compound structure. This primary product can then serve as a versatile precursor for a multitude of further chemical modifications, such as reductions, cyclizations, or substitutions, to generate diverse derivatives.[1][5]

Caption: General Synthetic Scheme for this compound.

Experimental Protocol: Synthesis of N-(4-nitrophenyl) this compound

This protocol provides a validated, step-by-step method for a common precursor used in the synthesis of more complex derivatives.[1][5] The causality behind this specific choice is its utility; the nitro group can be easily reduced to an amine, providing a chemical handle for extensive further functionalization.[1][5]

Materials:

-

Indoline (1.0 eq)

-

4-nitrophenyl isothiocyanate (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve indoline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side-product formation.

-

To the cooled, stirring solution, add 4-nitrophenyl isothiocyanate (1.1 eq) portion-wise over 10-15 minutes. The slight excess of the isothiocyanate ensures the complete consumption of the indoline starting material.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (indoline) is no longer visible.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The resulting solid is typically a yellow precipitate, which is the desired N-(4-nitrophenyl) this compound.[5] It can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Structural Confirmation

The trustworthiness of any synthesized compound hinges on its rigorous characterization. The structures of novel this compound derivatives are consistently confirmed using a suite of spectroscopic techniques:

-

FT-IR: To identify key functional groups. Characteristic absorptions include N-H stretching (~3300 cm⁻¹) and the thiocarbonyl C=S stretch (~1270-1333 cm⁻¹).[3][4][5]

-

¹H and ¹³C NMR: To elucidate the complete chemical structure, confirming proton and carbon environments. The thiocarbamide carbon (C=S) signal in ¹³C NMR is particularly diagnostic, appearing far downfield (δ ~177 ppm).[3][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1][3][5]

Biological Applications and Therapeutic Potential

The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutic agents. The research workflow typically progresses from synthesis and characterization to broad biological screening, followed by mechanism-of-action studies for promising lead compounds.

Caption: Drug Discovery Workflow for this compound Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties, primarily using the in vitro protein anti-denaturation assay.[1] This assay is a reliable and well-established method for screening potential anti-inflammatory agents, as the denaturation of tissue proteins is a hallmark of the inflammatory process.

Certain sulfonamide-containing derivatives, such as N-(4-(tosylamino)phenyl)this compound, have demonstrated potent activity, with IC₅₀ values comparable to the standard drug, diclofenac sodium.[1] This suggests that the incorporation of a sulfonamide group is a beneficial strategy for enhancing anti-inflammatory efficacy within this scaffold.[1]

| Compound ID | Description | IC₅₀ (µg/mL)[1] |

| 4a | N-(4-(tosylamino)phenyl) this compound | 62.2 |

| 4b | N-(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl)... | 60.7 |

| 5a | Carboxamide derivative | 97.8 |

| Diclofenac | Standard Drug | 54.2 |

| Table 1: In Vitro Anti-inflammatory Activity of Selected Indoline Derivatives. |

Anticancer Activity

The indoline scaffold is increasingly recognized for its potential in oncology.[2] Derivatives of this compound have been investigated as anticancer agents, with some compounds showing potent activity against a range of human cancer cell lines.[3][6][7]

A key mechanism of action identified for some of these derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is a clinically validated strategy for cancer therapy.

Caption: Simplified Mechanism of Tubulin Polymerization Inhibition.

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 9d | Kyse450 (Esophageal) | 1.49[6] |

| 9d | Kyse30 (Esophageal) | 1.61[6] |

| 9d | MGC-803 (Gastric) | 1.84[6] |

| 3a | A549 (Lung) | 13.49[3][4] |

| 3a | HeLa (Cervical) | 17.52[3][4] |

| 3h | A549 (Lung) | 22.54[3][4] |

| Table 2: Anticancer Activity of Selected Indoline-based Derivatives. |

Furthermore, some 1-acylated indoline-5-sulfonamides have shown potent inhibitory activity against tumor-associated carbonic anhydrases IX and XII, which are key players in tumor progression and chemoresistance, particularly under hypoxic conditions.[7]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[8] Indole and indoline derivatives, including those with carbothioamide functionalities, have been explored for their antimicrobial properties.[8][9][10] Studies have shown that these compounds can possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9]

Particularly promising results have been observed against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and the intrinsically resistant fungus Candida krusei.[9][10] The mechanism for some indole-based antimicrobials is thought to involve the disruption of the bacterial membrane.[11]

| Compound ID | Microorganism | MIC (µg/mL)[9] |

| 2h | S. aureus | 6.25 |

| 3d | S. aureus | 6.25 |

| 3d | MRSA | >50 (Note: conflicting data, some reports suggest high activity) |

| 1b, 2b-d, 3b-d | C. albicans | 3.125 |

| Most derivatives | C. krusei | 3.125 - 6.25 |

| Table 3: Antimicrobial Activity of Selected Indole/Indoline Derivatives. (Note: Compounds from a mixed indole/indoline study). |

Anti-diabetic Activity

Emerging research has also pointed towards the potential of this compound derivatives in managing diabetes. A study focused on the synthesis of N-(4-aminophenyl)this compound based compounds as anti-diabetic agents.[5] The primary mechanism investigated was the inhibition of α-amylase, a key enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help to lower post-prandial blood glucose levels.

Sulfonamide derivatives again proved to be particularly effective, with some compounds showing potent α-amylase inhibition with IC₅₀ values approaching that of the standard drug, acarbose.[5] This highlights the influence of the sulfonamide substitution on the biological activity of this scaffold.[5]

| Compound ID | Description | IC₅₀ (µg/mL)[5] |

| 4a | Sulfonamide derivative | 52.1 |

| 4b | Sulfonamide derivative | 57.7 |

| 3a | Thiourea derivative | 62.2 |

| 3b | Urea derivative | 60.7 |

| Acarbose | Standard Drug | 48.2 |

| Table 4: In Vitro Anti-diabetic Activity (α-amylase inhibition). |

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and synthetically accessible platform for the discovery of novel therapeutic agents. The body of research reviewed here demonstrates its significant potential across multiple therapeutic areas, including inflammation, oncology, infectious diseases, and diabetes. The structure-activity relationship (SAR) data, though still developing, consistently points to the importance of substitution patterns, with sulfonamide moieties frequently enhancing biological activity across different targets.[1][5]

Future research should focus on a multi-pronged approach:

-

Library Expansion: Continued synthesis of diverse analogs to further probe the SAR and identify more potent and selective compounds.

-

Mechanism of Action: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetics: A critical area for development is the optimization of drug metabolism and pharmacokinetic (DMPK) properties, as early studies have shown that promising in vitro potency does not always translate to sufficient in vivo exposure.[12]

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this promising class of molecules.

References

- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Deriv

- Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives. Bangladesh Journal of Pharmacology.

- Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosph

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.

- Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.

- Novel indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides as TPO receptor agonists. PubMed.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC - PubMed Central.

- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.

- Development and Application of Indolines in Pharmaceuticals. PMC - NIH.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. PubMed.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, characterization and evaluation of anti-diabetic activity of novel indoline derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 6. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for Indoline-1-carbothioamide from indoline

Analyzing the Indoline Synthesis

I've initiated a thorough search for the synthesis of Indoline-1-carbothioamide from indoline. My focus is now on the detailed protocols, reaction mechanisms, and reagents used, aiming to identify the key steps, particularly the reaction of indoline with a thiocarbonylating agent.

Deepening the Synthesis Understanding

I'm now diving deeper into the nuances of the indoline-to-carbothioamide transformation. I'm actively pinpointing the specific thiocarbonylating agent used and the reasons behind its selection, along with solvents, temperature, and reaction duration rationale. I'm also looking into potential side reactions, purification techniques, and how the final product is characterized. Simultaneously, I'm verifying the reliability of the claims and protocol standards by searching for authoritative sources.

Defining the Target Synthesis

Okay, I'm now zeroing in on defining the precise parameters of the synthesis protocol for this compound, specifically detailing the synthesis from indoline. The user wants application notes and a detailed protocol. I need to ensure all the relevant steps are present for an expert in the field.

Refining the Synthesis Details

I am now focusing on the synthesis of this compound from indoline. I've broken down the project requirements to create an application note and detailed protocol for an expert. It requires in-depth details, including in-text citations, and visually appealing steps. I am now evaluating the best structure to explain the "why" behind the experimental choices. I will provide a self-validating protocol and diagrams. My search has yielded some relevant initial results to build the project on.

Structuring the Protocol

I've been mapping out the structure of the application note and protocol. I'm focusing on crafting a self-validating protocol and explaining the rationale behind the experimental choices. Initial searches have given valuable clues, particularly the isothiocyanate route as well as a thiocarbonyl transfer agent. Now I'm evaluating the best sequence to ensure all the steps are presented clearly, with in-text citations and diagrams. I'll be using tables for quantitative data to enhance clarity.

Refining the Approach

I'm now zeroing in on the thiophosgene route, considering it the most direct path. I'm focusing on the reaction of indoline with thiophosgene to create the N-thiocarbonyl chloride intermediate, then its subsequent reaction with ammonia. I'm building out the step-by-step protocol and application notes, keeping in mind the need for in-text citations, diagrams, and explanations for each reaction. I will also incorporate appropriate literature references.

Analyzing Protocol Details

My thoughts have now fully explored the thiophosgene route. I'm building out the application note and protocol. I'll describe the formation of Indoline-1-carbothioyl chloride using thiophosgene and base, followed by its amination. I'm preparing to thoroughly explain each step with in-text citations, diagrams and literature references. Diagrams will clearly illustrate the key reaction steps and intermediates.

Developing the Step-by-Step Protocol